rac Hydroxy Tizanidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Hydroxy Tizanidine Hydrochloride is a metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used primarily as a muscle relaxant. The compound has the molecular formula C9H9Cl2N5OS and a molecular weight of 306.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Hydroxy Tizanidine Hydrochloride involves multiple steps, starting from the precursor Tizanidine. The process typically includes the hydroxylation of Tizanidine under controlled conditions to introduce the hydroxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
it is likely that the process involves large-scale chemical synthesis techniques similar to those used in laboratory settings, but optimized for higher yields and cost-effectiveness .
化学反应分析
Types of Reactions
rac Hydroxy Tizanidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its precursor form.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
科学研究应用
rac Hydroxy Tizanidine Hydrochloride has several scientific research applications, including:
作用机制
rac Hydroxy Tizanidine Hydrochloride exerts its effects primarily through its interaction with α2-adrenergic receptors. By acting as an agonist at these receptors, it inhibits the release of excitatory neurotransmitters like glutamate and aspartate, leading to reduced neuronal firing and muscle relaxation . This mechanism is similar to that of its precursor, Tizanidine, but the presence of the hydroxy group may alter its binding affinity and efficacy .
相似化合物的比较
Similar Compounds
Tizanidine: The precursor compound, also an α2-adrenergic agonist used as a muscle relaxant.
Clonidine: Another α2-adrenergic agonist with similar pharmacological effects but different chemical structure.
Brimonidine: Used primarily in the treatment of glaucoma, it shares structural similarities with Tizanidine.
Guanfacine: Used in the treatment of attention deficit hyperactivity disorder (ADHD), it also acts on α2-adrenergic receptors.
Uniqueness
rac Hydroxy Tizanidine Hydrochloride is unique due to the presence of the hydroxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolism, receptor binding affinity, and overall efficacy compared to its precursor and other similar compounds .
生物活性
Rac Hydroxy Tizanidine Hydrochloride is a derivative of tizanidine, a centrally acting muscle relaxant primarily used to manage spasticity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.
This compound operates mainly as an agonist at α2-adrenergic receptors . This action leads to increased presynaptic inhibition of motor neurons, which reduces the release of excitatory neurotransmitters such as glutamate. Consequently, this mechanism effectively alleviates muscle spasticity without directly affecting skeletal muscle fibers or the neuromuscular junction .
- Key Actions :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its clinical application:
Parameter | Value |
---|---|
Absorption | Approximately 40% bioavailability |
Volume of Distribution | 2.4 L/kg |
Protein Binding | ~30% |
Metabolism | Primarily via CYP1A2 |
Half-life | ~2.5 hours |
Elimination | Mainly renal |
The drug exhibits significant first-pass metabolism, and food intake can enhance its absorption, particularly in tablet form .
Clinical Efficacy and Safety
Clinical studies have demonstrated the efficacy of this compound in reducing muscle spasticity. A notable double-blind study compared tizanidine with baclofen in patients with spasticity due to cerebrovascular lesions:
- Results :
Adverse Effects
While Rac Hydroxy Tizanidine is effective, it is associated with several adverse effects:
- Common Adverse Events :
In rare cases, serious liver injury has been reported, necessitating caution in patients with pre-existing liver conditions or those taking other hepatotoxic medications .
Case Studies
A review of case studies highlights the practical implications of using this compound:
-
Case Study on Efficacy :
- A cohort study involving 50 patients treated with tizanidine showed significant improvements in spasticity scores over a 12-week period.
- The treatment was well-tolerated with minimal side effects reported.
-
Safety Monitoring Case :
- In a clinical setting, close monitoring of liver function tests in patients receiving tizanidine led to early detection of hepatotoxicity in two patients who required dose adjustments and careful management.
属性
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGLZBVUVNNRIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849602 |
Source
|
Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-31-1 |
Source
|
Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。